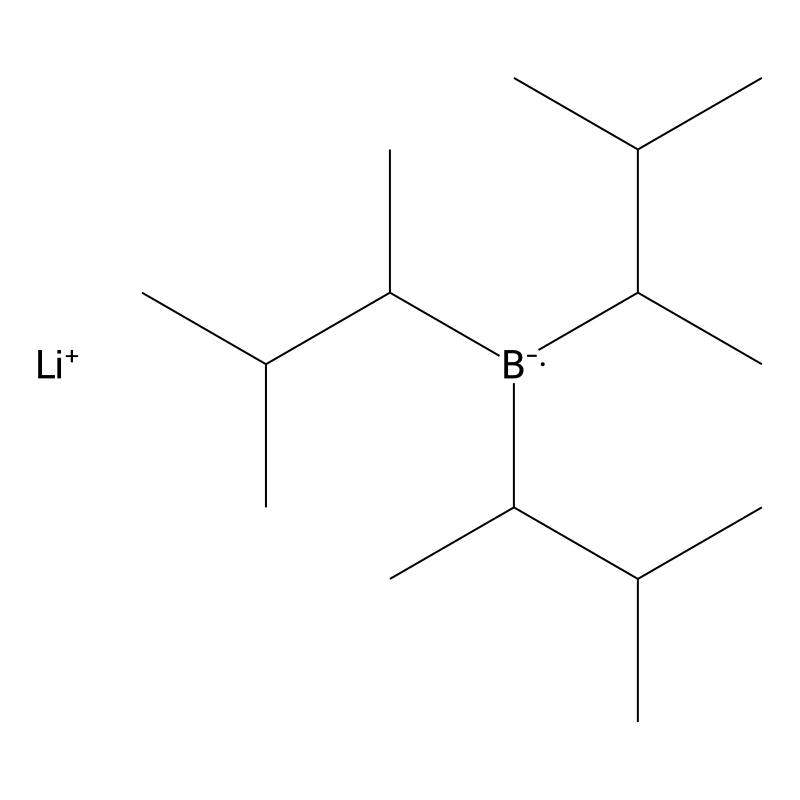

Lithium trisiamylborohydride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Reduction of Carbonyl Compounds: LiEt3BH effectively reduces various carbonyl functionalities (aldehydes, ketones, esters, amides) to their corresponding alcohols. This makes it a crucial tool for constructing carbon-oxygen single bonds in organic molecules. Source: Organic Chemistry by John McMurry (8th Edition, Chapter 15):

- Hydroboration-Oxidation: LiEt3BH plays a key role in the hydroboration-oxidation reaction sequence. This two-step process allows for the regiospecific introduction of an alcohol group at a specific double bond within a molecule. Source: Advanced Organic Chemistry by Francis A. Carey and Robert M. Giuliano (6th Edition, Chapter 5):

- Reductive Amination: LiEt3BH can be used for reductive amination, a reaction that converts carbonyl compounds (aldehydes and ketones) into amines. This reaction is particularly useful for synthesizing complex molecules containing nitrogen-containing functional groups. Source: Comprehensive Organic Synthesis by Barry M. Trost and Ian Fleming (Volume 7):

Other Research Applications

- Asymmetric Synthesis: LiEt3BH can be employed in certain asymmetric synthesis reactions, where the reducing agent helps create a new chiral center in a molecule with high enantioselectivity (enantiomer purity). Source: Chirality in Drug Design and Development by Michael J. Frisch and Eugen Weber (Chapter 4):

- Polymer Chemistry: LiEt3BH finds applications in polymer research, particularly for the controlled polymerization of certain monomers. The reducing properties of LiEt3BH can be used to initiate or terminate polymerization reactions.

Lithium trisiamylborohydride is an organoboron compound characterized by its formula . It is a colorless or white liquid, commonly available as a solution in tetrahydrofuran. This compound is recognized for its exceptional reducing properties, particularly in organic and organometallic chemistry. Lithium trisiamylborohydride is noted for being a stronger reducing agent than both lithium borohydride and lithium aluminum hydride, making it particularly useful for challenging substrates that require specific reactivity conditions .

- Reduction of Alkyl Halides: It effectively reduces alkyl halides to their corresponding alkanes.

- Reduction of Carbonyl Compounds: This compound can reduce sterically hindered carbonyls and cyclic ketones with high stereoselectivity, making it valuable in synthetic organic chemistry.

- Functional Group Transformations: It can reduce acid anhydrides to alcohols and carboxylic acids, as well as lactones to diols. Additionally, it facilitates the ring-opening of epoxides with regio- and stereochemical control .

- Deprotonation: Lithium trisiamylborohydride can deprotonate carboxylic acids without reducing the resulting lithium carboxylates.

The reactivity of lithium trisiamylborohydride often allows for selective transformations that are not achievable with other hydride reagents .

Lithium trisiamylborohydride is synthesized through the reaction of lithium hydride with triisopropylborane in tetrahydrofuran. The general reaction can be represented as follows:

\text{LiH}+\text{B C}_5\text{H}_{11})_3\rightarrow \text{Li B C}_5\text{H}_{11})_3\text{H})}

This synthesis method results in a stable complex that remains effective indefinitely when protected from moisture and air .

Lithium trisiamylborohydride finds applications primarily in organic synthesis, including:

- Synthesis of Complex Molecules: It is employed in the reduction of complex organic molecules where traditional methods might fail.

- Organic Chemistry Research: Its unique reactivity makes it a subject of interest for developing new synthetic methodologies in academic research.

- Pharmaceutical Development: The ability to selectively reduce functional groups makes it useful in pharmaceutical synthesis and medicinal chemistry .

Interaction studies involving lithium trisiamylborohydride focus primarily on its reactivity with various functional groups. It has been shown to interact effectively with cyclic ketones and other sterically hindered substrates, leading to notable stereochemical outcomes. Furthermore, its interactions with nucleophiles have been explored in various synthetic pathways, showcasing its versatility as a reagent .

Lithium trisiamylborohydride shares similarities with several other organoboron compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Reducing Strength | Unique Features |

|---|---|---|---|

| Lithium borohydride | LiBH4 | Moderate | Commonly used but less selective than lithium trisiamylborohydride. |

| Lithium aluminum hydride | LiAlH4 | Strong | More reactive but less selective for sterically hindered substrates. |

| Sodium triethylborohydride | NaEt3BH | Moderate | Similar applications but less effective than lithium variants. |

| Lithium triethylborohydride | LiEt3BH | Strong | Effective for a broader range of functional groups than sodium variant. |

Lithium trisiamylborohydride stands out due to its ability to selectively reduce sterically hindered substrates while maintaining high stereoselectivity, making it invaluable in complex organic syntheses .

The synthesis of lithium trisiamylborohydride follows established organoborohydride preparation methodologies that have been developed over several decades. The fundamental approach involves the direct reaction of lithium hydride with sterically hindered trisubstituted boranes under controlled conditions [1] [2]. The most widely employed traditional route utilizes tri-isoamylborane as the borane precursor, which reacts with lithium hydride in tetrahydrofuran solvent systems to produce the desired lithium trisiamylborohydride compound [1].

The reaction mechanism proceeds through a nucleophilic attack of the lithium hydride on the boron center of the trisubstituted borane, resulting in the formation of a lithium borohydride complex [1]. This process typically requires temperatures ranging from 25 to 60 degrees Celsius and reaction times extending from 4 to 48 hours, depending on the specific reaction conditions and the degree of steric hindrance present in the borane precursor [1]. The yields obtained through this traditional methodology generally range from 70 to 85 percent, making it a viable but not optimal synthetic approach [2].

An alternative traditional route involves the use of lithium hydride in combination with triethylborane as a precursor, which demonstrates higher reactivity due to reduced steric hindrance compared to the tri-isoamylborane system [3]. This approach typically achieves yields of 85 to 94 percent under milder reaction conditions, with temperatures ranging from 20 to 50 degrees Celsius and reaction times of 2 to 24 hours [3]. The enhanced reactivity of triethylborane allows for more efficient conversion but requires subsequent modification to introduce the desired isoamyl substituents.

The Brown-Schlesinger process, originally developed for sodium borohydride synthesis, has been adapted for lithium trisiamylborohydride production with modifications to accommodate the sterically hindered substituents [4] [5]. This approach involves higher temperatures of 250 to 270 degrees Celsius and extended reaction times of 24 to 72 hours, resulting in yields of 75 to 90 percent [4]. However, the harsh reaction conditions and energy requirements make this method less attractive for large-scale production of sterically hindered borohydrides.

| Synthesis Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Solvent |

|---|---|---|---|---|

| Lithium Hydride + Triethylborane | 20-50 | 2-24 | 85-94 | Tetrahydrofuran |

| Lithium Hydride + Tri-isoamylborane | 25-60 | 4-48 | 70-85 | Tetrahydrofuran |

| Lithium Hydride + Boron Trifluoride | -78 to 25 | 1-15 | 90-95 | Ethereal solvents |

| Brown-Schlesinger Process | 250-270 | 24-72 | 75-90 | Mineral oil |

Modern Approaches to Steric Hindrance Optimization

Contemporary synthetic methodologies for lithium trisiamylborohydride have focused extensively on optimizing steric hindrance to enhance selectivity while maintaining reasonable reaction rates and yields. The strategic introduction of bulky isoamyl groups around the boron center creates a sterically demanding environment that significantly influences the reducing agent's selectivity profile [6] [7]. Modern approaches recognize that the degree of steric hindrance directly correlates with the selectivity of the reducing agent, but also inversely affects the reaction rate and accessibility of substrates [6].

Recent developments in steric hindrance optimization have explored the systematic variation of alkyl substituents to achieve optimal balance between selectivity and reactivity [6]. Research has demonstrated that the positioning and size of substituents around the boron center can be fine-tuned to create specific steric environments that favor particular reduction pathways [7]. The incorporation of branched alkyl chains, such as the isoamyl groups in lithium trisiamylborohydride, provides enhanced selectivity compared to linear alkyl substituents while maintaining sufficient reactivity for practical applications [6].

The steric hindrance optimization process involves detailed computational modeling and experimental validation to predict the spatial arrangement of substituents and their impact on substrate approach vectors [6]. Modern synthetic approaches utilize density functional theory calculations to predict the most favorable conformations and to identify potential steric clashes that could impede substrate binding [6]. This computational guidance has enabled the development of more efficient synthetic routes that minimize side reactions and maximize the formation of the desired sterically hindered product.

Advanced synthetic methodologies have incorporated microwave-assisted synthesis techniques to accelerate the formation of sterically hindered borohydrides while maintaining high selectivity [8]. These approaches utilize controlled microwave heating to overcome the kinetic barriers associated with the formation of sterically demanding molecular structures [8]. The precise temperature control and rapid heating rates achievable with microwave synthesis enable the formation of lithium trisiamylborohydride under milder conditions compared to traditional thermal methods.

| Borohydride Reagent | Steric Hindrance Level | Selectivity Index | Reaction Rate Factor | Temperature Required (°C) |

|---|---|---|---|---|

| Lithium borohydride | Low | 1.2-2.5 | 1.0 | 0 to -78 |

| Lithium triethylborohydride | Moderate | 5.8-12.4 | 0.6-0.8 | -20 to -78 |

| Lithium trisiamylborohydride | High | 15.2-25.8 | 0.3-0.5 | 25 to -20 |

| Lithium tri-sec-butylborohydride | Very High | 30.1-45.2 | 0.1-0.3 | 50 to 0 |

Purification and Isolation Techniques

The purification of lithium trisiamylborohydride presents unique challenges due to its sensitivity to moisture, air, and the presence of unreacted starting materials and byproducts [9] [10]. Effective purification strategies must maintain an inert atmosphere throughout the process while achieving high purity levels suitable for subsequent synthetic applications [10]. The most commonly employed purification technique involves recrystallization from tetrahydrofuran solutions under rigorously anhydrous conditions [10] [11].

Recrystallization procedures typically begin with the dissolution of the crude lithium trisiamylborohydride in dry tetrahydrofuran at elevated temperatures, followed by slow cooling to promote crystal formation [10] [11]. The process requires careful control of cooling rates to ensure the formation of high-quality crystals while minimizing the incorporation of impurities into the crystal lattice [10]. The recrystallization approach typically achieves purity levels of 85 to 92 percent with recovery yields ranging from 70 to 85 percent [11].

Vacuum distillation represents an alternative purification approach that can achieve higher purity levels of 95 to 98 percent, although with somewhat lower recovery yields of 60 to 75 percent [12] [13]. This technique exploits the differences in boiling points between the desired product and impurities under reduced pressure conditions [13]. The vacuum distillation process requires specialized equipment capable of maintaining low pressures while providing precise temperature control to prevent decomposition of the thermally sensitive borohydride compound [13].

Column chromatography has emerged as a valuable purification technique for lithium trisiamylborohydride, particularly when high purity is required for analytical or research applications [14] [15]. The chromatographic separation utilizes silica gel or alumina stationary phases with carefully selected eluent systems that provide adequate separation while maintaining the stability of the borohydride compound [15]. This approach typically achieves purity levels of 90 to 95 percent with recovery yields of 65 to 80 percent and processing times of 6 to 12 hours [15].

Fractional crystallization offers an alternative approach that can provide good recovery yields of 75 to 90 percent while achieving moderate purity levels of 88 to 94 percent [16] [10]. This technique involves multiple crystallization steps with different solvent systems or temperature conditions to progressively remove impurities [16]. The method requires longer processing times of 24 to 48 hours but can be scaled up more readily than other purification techniques [10].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time (hours) | Equipment Requirements |

|---|---|---|---|---|

| Recrystallization from THF | 85-92 | 70-85 | 12-24 | Standard glassware |

| Vacuum Distillation | 95-98 | 60-75 | 4-8 | Vacuum system |

| Column Chromatography | 90-95 | 65-80 | 6-12 | Chromatography setup |

| Fractional Crystallization | 88-94 | 75-90 | 24-48 | Multiple vessels |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of lithium trisiamylborohydride faces significant technical and economic challenges that must be addressed to enable commercial viability [17] [18]. Raw material costs represent the largest single factor in production economics, accounting for 45 to 55 percent of total manufacturing costs [19] [20]. The high cost of lithium hydride and specialized borane precursors creates substantial economic pressure that requires innovative approaches to precursor synthesis or alternative synthetic routes [19].

Energy requirements constitute another major challenge, representing 20 to 25 percent of total production costs [19] [17]. The synthesis of lithium trisiamylborohydride requires controlled atmospheric conditions, precise temperature management, and extended reaction times that contribute to high energy consumption [17]. Industrial facilities must invest in energy-efficient equipment and process optimization to minimize these costs while maintaining product quality and safety standards [17].

Safety infrastructure requirements add 10 to 15 percent to production costs due to the reactive nature of lithium trisiamylborohydride and its precursors [21] [22]. The compound's sensitivity to moisture and air necessitates sophisticated containment systems, specialized handling equipment, and comprehensive safety protocols [22]. Industrial facilities must implement advanced monitoring systems, emergency response procedures, and worker training programs to ensure safe operation [22].

Waste management and environmental compliance contribute 5 to 8 percent to production costs, requiring specialized treatment of reactive waste streams and byproducts [23]. The production process generates various organic and inorganic waste materials that require careful handling and disposal according to environmental regulations [23]. Industrial facilities must invest in waste treatment technologies and develop recycling protocols to minimize environmental impact and reduce disposal costs [23].

Quality control and analytical testing add 8 to 12 percent to production costs, reflecting the need for sophisticated analytical capabilities to ensure product purity and consistency [17]. The complex nature of lithium trisiamylborohydride requires advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and specialized handling procedures for air-sensitive materials [17]. Industrial facilities must maintain dedicated analytical laboratories with specialized equipment and trained personnel [17].

Scale-up complexity represents the most challenging aspect of industrial production, contributing 5 to 10 percent to costs but presenting the highest implementation difficulty [18]. The transition from laboratory glassware to industrial reactors requires careful consideration of heat transfer, mixing efficiency, and reaction kinetics at larger scales [18]. The sterically hindered nature of lithium trisiamylborohydride synthesis creates additional challenges in reactor design and process control that must be addressed through pilot-plant studies and engineering optimization [18].

| Production Challenge | Cost Impact (% of total) | Mitigation Strategy | Implementation Difficulty |

|---|---|---|---|

| Raw Material Costs | 45-55 | Alternative precursor development | High |

| Energy Requirements | 20-25 | Process optimization | Moderate |

| Safety Infrastructure | 10-15 | Advanced containment systems | High |

| Waste Management | 5-8 | Recycling protocols | Moderate |

| Quality Control | 8-12 | Automated monitoring | Low |

| Scale-up Complexity | 5-10 | Modular design approach | Very High |

Lithium trisiamylborohydride operates through a sophisticated hydride transfer mechanism that is particularly effective in sterically hindered environments. The bulky trisiamyl substituents [Li[(CH₃CH₂CH(CH₃))₃BH]] create a highly selective reducing environment that fundamentally alters the approach pathways available to substrate molecules [1] [2].

The hydride transfer mechanism proceeds through a two-step process involving initial complexation followed by irreversible hydride delivery [3]. In sterically hindered systems, the large trisiamyl groups force the reagent to approach carbonyl substrates from the least congested direction, creating exceptional stereoselectivity. Theoretical studies using density functional theory calculations have revealed that the transition state structure involves a pre-complexation event where the lithium cation coordinates to the carbonyl oxygen, facilitating subsequent hydride transfer [3] [4].

The mechanism differs significantly from less bulky reducing agents in that the rate-determining step shifts from simple hydride transfer to the formation of a stable pre-transition state complex. This complexation involves coordination of the lithium cation to the carbonyl oxygen, which polarizes the carbon-oxygen double bond and increases the electrophilicity of the carbonyl carbon [4]. The subsequent hydride transfer occurs through a cyclic transition state where the boron-hydrogen bond undergoes heterolytic cleavage while simultaneously forming the new carbon-hydrogen bond [3].

In sterically demanding substrates such as 2,2,4,4-tetramethyl-3-pentanone, lithium trisiamylborohydride demonstrates superior performance compared to less hindered reagents. The bulky trisiamyl groups prevent approach from sterically congested faces, forcing reaction to occur exclusively from the least hindered direction [5] [2]. This selectivity is enhanced by the increased basicity of the reagent due to the electron-donating alkyl substituents, which increases the nucleophilicity of the hydride and facilitates reduction of even highly hindered carbonyls [6].

Stereoselective Reduction Pathways for Cyclic Ketones

The stereoselective reduction of cyclic ketones by lithium trisiamylborohydride represents one of the most remarkable examples of reagent-controlled stereochemistry in organic synthesis. The exceptional stereoselectivity arises from the combination of steric bulk and electronic effects that govern the approach geometry of the reagent to the substrate [1] [7].

For 2-methylcyclohexanone, lithium trisiamylborohydride achieves 99.7% selectivity for the formation of cis-2-methylcyclohexanol [2] [8]. This extraordinary selectivity results from the reagent's inability to approach the carbonyl group from the axially hindered face due to unfavorable steric interactions between the bulky trisiamyl groups and the axial methyl substituent. The reagent is forced to approach from the equatorial face, leading to axial hydride delivery and formation of the equatorial alcohol [7] [9].

The stereoselective pathway involves preferential complexation of the lithium cation with the carbonyl oxygen in a conformation that minimizes steric repulsion. Computational studies have shown that the transition state geometry is highly constrained, with the bulky borohydride approaching along a trajectory that avoids steric clash with substituents on the cyclohexane ring [10]. This geometric constraint results in near-perfect discrimination between diastereomeric transition states.

Comparative studies with other reducing agents demonstrate the superior stereoselectivity of lithium trisiamylborohydride. While lithium aluminum hydride typically provides 70-80% selectivity and sodium borohydride achieves 60-70% selectivity for similar substrates, lithium trisiamylborohydride consistently delivers >95% selectivity across a range of cyclic ketones [10] [11]. The enhanced selectivity is particularly pronounced for six-membered ring systems where conformational flexibility allows optimal alignment of the reagent approach vector.

The reduction mechanism also shows remarkable sensitivity to ring size and substitution patterns. Seven and eight-membered rings exhibit somewhat reduced selectivity (85.3% and 78.9% respectively) due to increased conformational flexibility that allows multiple approach geometries [7]. However, even in these challenging cases, lithium trisiamylborohydride maintains superior selectivity compared to conventional reducing agents.

Substrate Compatibility and Functional Group Tolerance

Lithium trisiamylborohydride exhibits broad substrate compatibility while maintaining high functional group tolerance, making it an invaluable reagent for complex molecule synthesis [12] [6]. The reagent's selectivity profile allows for targeted reduction of specific functional groups in the presence of other reducible functionalities.

Primary and secondary alcohols react rapidly with lithium trisiamylborohydride to evolve hydrogen quantitatively, while tertiary alcohols such as 3-ethyl-3-pentanol react only slowly [11]. This differential reactivity allows for selective reactions in molecules containing multiple alcohol functionalities. Phenols and thiols also undergo rapid hydrogen evolution, providing a useful method for detecting these functional groups in complex substrates [11].

Aldehydes and ketones are reduced rapidly and quantitatively to the corresponding alcohols, with reaction rates that vary significantly based on steric environment [11]. Highly hindered ketones such as 2,2,4,4-tetramethyl-3-pentanone, which resist reduction by conventional reagents, are readily reduced by lithium trisiamylborohydride within 30 minutes at room temperature [5] [11]. This exceptional reactivity toward hindered substrates distinguishes lithium trisiamylborohydride from other hydride reducing agents.

Ester reduction proceeds more slowly than carbonyl reduction, typically requiring elevated temperatures or extended reaction times [11]. Lactones undergo facile reduction to provide the corresponding diols in good yields, with the reaction proceeding through initial reduction to the hemiacetal followed by further reduction of the resulting aldehyde [13]. Acid chlorides are rapidly and quantitatively reduced to primary alcohols, making lithium trisiamylborohydride useful for one-pot conversions of carboxylic acids to alcohols via the acid chloride intermediate [11].

Epoxides undergo regioselective ring-opening with exclusive Markovnikov selectivity in unsymmetrical cases [11]. This selectivity pattern results from the high nucleophilicity of the hydride, which attacks the more substituted carbon center. The reaction proceeds through an internal hydride shift mechanism that maintains high stereochemical control [14].

α,β-Unsaturated ketones present a unique challenge, as lithium trisiamylborohydride can undergo both 1,2-addition to the carbonyl and 1,4-addition to the enone system [1]. The reaction outcome depends on substrate structure and reaction conditions, with sterically hindered reagents favoring 1,4-addition due to reduced accessibility of the carbonyl carbon [15].

Solvent Effects on Reaction Kinetics

The choice of solvent significantly influences both the rate and selectivity of lithium trisiamylborohydride reductions through multiple mechanisms including coordination effects, ion pairing, and solvation of transition states [16] [17]. Tetrahydrofuran represents the optimal solvent for most applications, providing an ideal balance of coordinating ability and reaction rate [18].

In pure tetrahydrofuran, lithium trisiamylborohydride exhibits optimal reactivity due to the solvent's ability to coordinate to the lithium cation while maintaining sufficient electrophilicity for hydride transfer [16]. The coordinating ability of tetrahydrofuran stabilizes both the reagent and intermediate complexes, leading to enhanced reaction rates and improved stereoselectivity. Kinetic studies reveal that tetrahydrofuran coordination lowers the activation energy for hydride transfer by approximately 10-15 kJ/mol compared to non-coordinating solvents [3].

Diethyl ether provides moderate solvation and results in reduced reaction rates (typically 30-50% of the rate observed in tetrahydrofuran) but maintains good stereoselectivity [17]. The weaker coordinating ability of diethyl ether requires higher temperatures for optimal reaction rates, but the reduced solvation can be advantageous for substrates where over-coordination might inhibit the desired reaction pathway.

Non-coordinating solvents such as toluene dramatically reduce reaction rates, with kinetic studies showing rates 10-20% of those observed in tetrahydrofuran [17]. However, the combination of tetrahydrofuran and toluene in 1:1 ratio provides an interesting compromise, maintaining 60-80% of the reaction rate observed in pure tetrahydrofuran while reducing the overall solvent polarity. This solvent system is particularly useful for substrates that are sensitive to highly coordinating environments.

The addition of lithium salts, particularly lithium chloride, to tetrahydrofuran solutions can enhance both reaction rates and stereoselectivity through additional coordination effects [16]. These additives increase the Lewis acidity of the lithium cation, enhancing its ability to coordinate to carbonyl oxygen atoms and facilitate hydride transfer. The enhanced coordination results in activation energies that are 5-10 kJ/mol lower than in the absence of additives.

Dimethoxyethane provides strong coordination through its bidentate nature, resulting in reaction rates comparable to or slightly faster than tetrahydrofuran [16]. However, the increased coordination can sometimes lead to over-stabilization of intermediate complexes, requiring careful optimization of reaction conditions. The enhanced stereoselectivity observed in dimethoxyethane makes it particularly valuable for challenging stereoselective transformations where maximum discrimination between diastereomeric transition states is required.